molecular formula C25H20BrN5O B3509703 2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide

2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide

Cat. No.: B3509703
M. Wt: 486.4 g/mol
InChI Key: ZCAWPAHAALPFEW-UHFFFAOYSA-M
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Description

2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide typically involves the condensation of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to facilitate the formation of the triazolopyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound disrupts their function, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide is unique due to its specific substitution pattern and the presence of the bromide ion, which can be exploited for further chemical modifications. Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development .

Properties

IUPAC Name

2-(2-amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N5O.BrH/c26-24-28-30-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)27-25(30)29(24)17-23(31)20-14-8-3-9-15-20;/h1-16H,17H2,(H2,26,28);1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAWPAHAALPFEW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=[N+](C(=NN23)N)CC(=O)C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide
Reactant of Route 2
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2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide
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2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide
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2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide
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2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide
Reactant of Route 6
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2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide

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